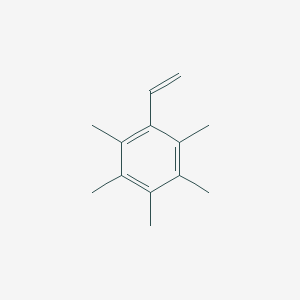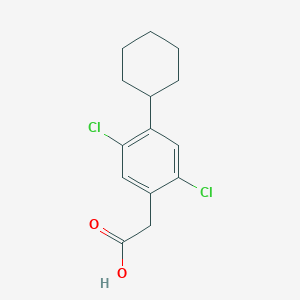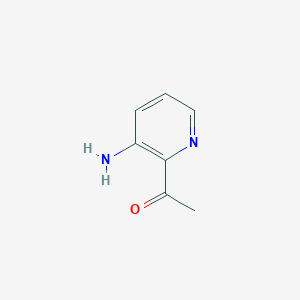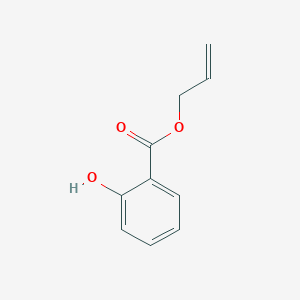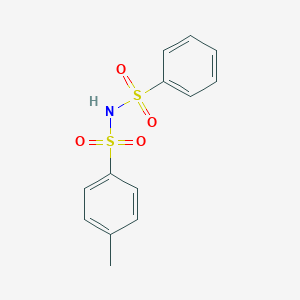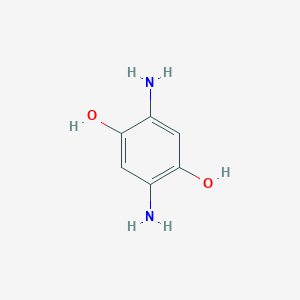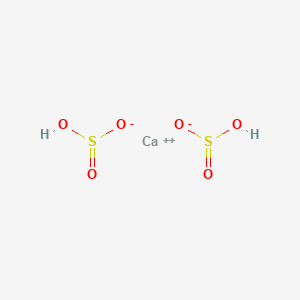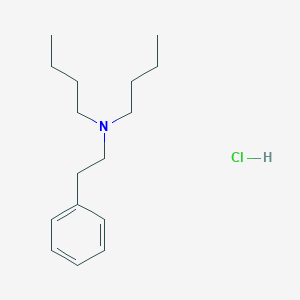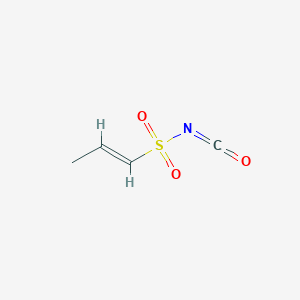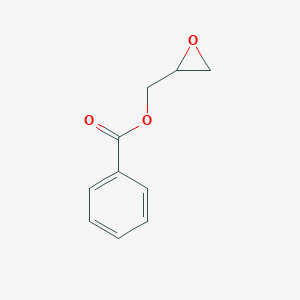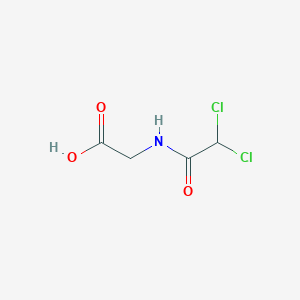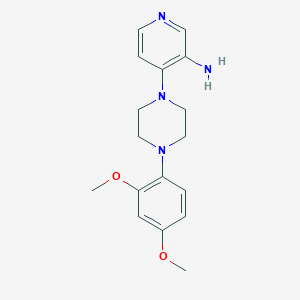
1-(3-Amino-4-pyridyl)-4-(2,4-dimethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDP is a piperazine derivative that has been synthesized by various methods, including the condensation of 3-amino-4-pyridinecarboxaldehyde with 2,4-dimethoxyphenylpiperazine. It has been found to exhibit various biological activities and has been studied for its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of APDP is not fully understood, but it has been found to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It has also been found to modulate the activity of the endocannabinoid system by inhibiting the uptake of anandamide.
Effets Biochimiques Et Physiologiques
APDP has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of inflammatory responses, and the inhibition of cancer cell proliferation. It has also been found to improve cognitive function and to have a neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of APDP is its ability to exhibit multiple biological activities, making it a potential candidate for the treatment of various disorders. However, its complex mechanism of action and potential side effects make it challenging to study in lab experiments.
Orientations Futures
There are several future directions for the study of APDP, including the investigation of its potential as a therapeutic agent for various disorders, the exploration of its mechanism of action, and the development of more efficient synthesis methods. Additionally, the potential of APDP as a modulator of the endocannabinoid system warrants further investigation.
In conclusion, APDP is a promising chemical compound that has been studied for its potential applications in various fields. Its ability to exhibit multiple biological activities and its potential as a therapeutic agent make it an exciting area of research. Further investigation is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of APDP involves the reaction of 3-amino-4-pyridinecarboxaldehyde with 2,4-dimethoxyphenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
APDP has been found to exhibit various biological activities, including antipsychotic, antidepressant, anxiolytic, and antinociceptive effects. It has also been studied for its potential as an anticancer agent and as a modulator of the endocannabinoid system.
Propriétés
Numéro CAS |
14549-67-8 |
|---|---|
Nom du produit |
1-(3-Amino-4-pyridyl)-4-(2,4-dimethoxyphenyl)piperazine |
Formule moléculaire |
C17H22N4O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4O2/c1-22-13-3-4-16(17(11-13)23-2)21-9-7-20(8-10-21)15-5-6-19-12-14(15)18/h3-6,11-12H,7-10,18H2,1-2H3 |
Clé InChI |
ZCKHWXUJLFQLPY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
SMILES canonique |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
Autres numéros CAS |
14549-67-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



